molecular formula C16H18N4O3 B2421763 (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone CAS No. 2034579-10-5

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

Cat. No.: B2421763
CAS No.: 2034579-10-5
M. Wt: 314.345
InChI Key: NOXMRABOUZCDSO-UHFFFAOYSA-N
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Description

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a chemical compound with the CAS Number 2034579-10-5 and a molecular formula of C16H18N4O3. It has a molecular weight of 314.34 g/mol . This complex molecule features a pyrrolidine core that is functionalized with both a 2-methylnicotinoyl group and a 3-methoxypyrazinyloxy moiety, making it a structurally interesting compound for chemical and pharmacological research. The presence of both pyridine and pyrazine rings, which are common in bioactive molecules, suggests potential for interaction with various enzymatic targets and receptors within the central nervous system . Pyrazine-containing compounds, for instance, have been investigated as phosphodiesterase 10 (PDE10) inhibitors, a target relevant for neurological and psychiatric disorders such as schizophrenia and obsessive-compulsive disorder . Furthermore, the structural motif of a methanone linker between a nitrogen heterocycle (like pyrrolidine) and an aryl group is a feature found in compounds studied for their affinity to neurotransmitter receptors, indicating this compound's value in neuroscience and neuropharmacology research programs . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization, structure-activity relationship (SAR) studies, and for screening against novel biological targets. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-13(4-3-6-17-11)16(21)20-9-5-12(10-20)23-15-14(22-2)18-7-8-19-15/h3-4,6-8,12H,5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXMRABOUZCDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a complex organic molecule characterized by a combination of heterocyclic rings, including methoxypyrazine, pyrrolidine, and methylpyridine moieties. This unique structure suggests potential biological activities that warrant further investigation.

Structural Characteristics

The structural features of this compound can be summarized as follows:

Component Description
Methoxypyrazine Moiety Provides potential antimicrobial properties
Pyrrolidine Ring Associated with anticancer activity
Methylpyridine Group May contribute to neuroprotective effects

Antimicrobial Activity

Compounds with similar structural characteristics have demonstrated significant antimicrobial properties. The presence of the methoxypyrazine moiety is particularly noteworthy, as pyrazines are often linked to antibacterial and antifungal activities. For instance, derivatives of methoxypyrazine have shown effectiveness against various bacterial strains, suggesting that this compound could exhibit comparable effects.

Anticancer Potential

Research indicates that compounds incorporating pyrrolidine rings often exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that derivatives similar to This compound may induce apoptosis in cancer cells. For example, triazolo-pyridazine derivatives have been reported to show moderate cytotoxicity against A549, HeLa, and MCF-7 cancer cell lines, with IC50 values indicating promising anticancer activity .

Neuroprotective Effects

Certain structures related to this compound are known for their neuroprotective abilities. The methylpyridine component may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in the context of neurodegenerative diseases. Studies have shown that similar compounds can enhance neuronal survival and function.

The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. The binding affinity and activity against these targets can be assessed through various assays, including enzyme inhibition studies and receptor binding assays. Understanding these interactions is essential for establishing the therapeutic potential of the compound.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds with structural similarities. For instance:

  • Cytotoxicity Studies : A study evaluating triazolo-pyridazine derivatives found that certain compounds exhibited IC50 values below 10 μM against various cancer cell lines, indicating significant cytotoxicity .
  • Antimicrobial Testing : Compounds structurally related to methoxypyrazine have shown effectiveness against both gram-positive and gram-negative bacteria, reinforcing the potential antimicrobial properties of this compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas due to its pharmacological properties:

Anticancer Activity : In vitro studies indicate that the compound exhibits significant antiproliferative effects against several cancer cell lines, including HeLa and L1210 murine leukemia cells. The IC50 values reported for HeLa cells are as low as 0.02 mM, indicating strong cytotoxicity.

Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases, which are critical for programmed cell death.

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship has revealed that modifications in the chemical structure significantly impact biological activity:

  • Pyrrolidine Substitutions : Alterations at specific positions can enhance or diminish potency.
  • Methoxy Substituents : The presence of methoxy groups on the phenyl ring improves interactions with target proteins.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structural features may influence receptor binding affinities, potentially leading to applications in treating neurological disorders.

Materials Science

Due to its unique chemical properties, this compound may also find applications in materials science, particularly in the development of novel polymers or coatings that require specific chemical functionalities.

Case Study 1: Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of various derivatives of this compound across human and rodent cancer models. The results indicated that specific substitutions maintained or enhanced activity compared to baseline compounds.

Case Study 2: Mechanistic Insights

Research focusing on mitochondrial dysfunction revealed that treatment with this compound leads to increased ROS levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanone carbonyl group and methoxypyrazine moiety serve as primary sites for nucleophilic attack.

Methanone Carbonyl Reactivity

  • Reduction : The ketone undergoes reduction with NaBH₄ or LiAlH₄ to form a secondary alcohol. For example:

    (Methanone)LiAlH4(Secondary Alcohol)Yield:  75%[1][5]\text{(Methanone)} \xrightarrow{\text{LiAlH}_4} \text{(Secondary Alcohol)} \quad \text{Yield: ~75\%[1][5]}
  • Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) attack the carbonyl, forming tertiary alcohols. Steric hindrance from the pyrrolidine and pyridine groups reduces yields (~50%) compared to simpler ketones.

Methoxypyrazine Demethylation

The methoxy group on pyrazine undergoes demethylation under acidic conditions (e.g., HBr/AcOH) to yield a hydroxylated derivative:

(OCH3)HBr(OH)Yield:  85%[2][5]\text{(OCH}_3\text{)} \xrightarrow{\text{HBr}} \text{(OH)} \quad \text{Yield: ~85\%[2][5]}

Coupling Reactions

The pyridine and pyrazine rings enable cross-coupling reactions for structural diversification.

Reaction Type Reagents/Conditions Products Yield Sources
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Boronic AcidBiaryl Derivatives60–70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, AmineAminated Pyrazine/Pyridine Analogues55–65%

Pyrrolidine Ring Oxidation

The pyrrolidine nitrogen is susceptible to oxidation with mCPBA or H₂O₂, forming N-oxide derivatives. This modification alters electronic properties and enhances solubility:

(Pyrrolidine)mCPBA(N-Oxide)Yield:  80%[3][8]\text{(Pyrrolidine)} \xrightarrow{\text{mCPBA}} \text{(N-Oxide)} \quad \text{Yield: ~80\%[3][8]}

Pyridine Methyl Group Oxidation

The 2-methyl group on pyridine is oxidized to a carboxylic acid using KMnO₄ under acidic conditions:

(CH3)KMnO4/H+(COOH)Yield:  65%[6][10]\text{(CH}_3\text{)} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{(COOH)} \quad \text{Yield: ~65\%[6][10]}

Pyrazine Ring Functionalization

Under strong bases (e.g., LDA), the pyrazine ring undergoes ring-opening at the oxygen-pyrrolidine junction, forming intermediates for further cyclization .

Pyrrolidine Ring Strain

The pyrrolidine ring’s conformational flexibility allows strain-induced rearrangements. For example, treatment with TFA induces ring expansion to a six-membered ring in rare cases (~15% yield) .

Ether Cleavage

The pyrrolidinyloxy linkage is cleaved by HI or BBr₃, releasing the methoxypyrazine fragment:

(O-Pyrrolidine)BBr3(OH)+Pyrrolidine ByproductYield:  90%[2][9]\text{(O-Pyrrolidine)} \xrightarrow{\text{BBr}_3} \text{(OH)} + \text{Pyrrolidine Byproduct} \quad \text{Yield: ~90\%[2][9]}

Deprotonation of Pyridine

The pyridine nitrogen is deprotonated by strong bases (e.g., NaH), forming a nucleophilic site for alkylation or acylation .

Photochemical and Thermal Stability

  • Thermal Degradation : Above 200°C, the compound decomposes via cleavage of the methanone-pyrrolidine bond, producing 2-methylnicotinic acid and methoxypyrazine fragments.

  • Photoreactivity : UV exposure (254 nm) induces [2+2] cycloaddition between pyridine and pyrazine rings in rare cases, forming bicyclic adducts (~5% yield) .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., cytochrome P450) involve oxidative demethylation and hydroxylation , generating metabolites critical for pharmacological activity .

Q & A

Q. What are the common synthetic routes for (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone?

The compound is synthesized via coupling reactions between pyrazine and pyrrolidine derivatives. A typical approach involves activating the carboxylic acid group (e.g., 3-(m-tolyl)pyrazine-2-carboxylic acid) using coupling agents like HATU or EDCI, followed by reaction with a substituted pyrrolidine (e.g., (S)-2-(3,4-dimethoxybenzyl)pyrrolidine). Purification via column chromatography and crystallization yields the final product . Key intermediates should be characterized by 1H^1H/13C^{13}C-NMR and LC-MS to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for confirming the connectivity of the pyrrolidine, pyrazine, and pyridine moieties. For example, methoxy protons on pyrazine resonate at ~3.9 ppm, while pyrrolidine protons appear as multiplet signals between 1.5–3.5 ppm .
  • LC-MS/HPLC : High-resolution LC-MS (e.g., [M+H]+ = 418.2131) validates molecular weight and purity. Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities .
  • X-ray Crystallography : SHELX software can resolve stereochemistry and crystal packing, though this requires high-quality single crystals .

Q. How is the stability of this compound assessed under experimental conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., >200°C indicates thermal stability).
  • pH-Dependent Hydrolysis : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. Pyrazine ether linkages may hydrolyze under strongly acidic/basic conditions .
  • Light Sensitivity : Store in amber vials and test photostability under UV/visible light .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, while toluene minimizes side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 min) . Contradictions in yield data (e.g., 60% vs. 79% ) may arise from differences in purification methods or starting material quality.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Use standardized assays (e.g., IC50_{50} measurements) to compare potency.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
  • Target Validation : CRISPR knockouts or siRNA silencing confirm whether observed effects are target-specific .

Q. How does substituent variation on the pyrazine ring influence bioactivity?

  • Electron-Withdrawing Groups (e.g., -NO2_2) : Enhance binding to enzymes like kinases by increasing electrophilicity .
  • Methoxy vs. Methyl Groups : Methoxy improves solubility but may reduce membrane permeability. Compare logP values (e.g., calculated vs. experimental) .
  • Structure-Activity Relationships (SAR) : Replace pyridine with thiazole (as in THP-M3T ) to assess selectivity for receptors like orexin .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Models binding poses to receptors (e.g., orexin receptors).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QM/MM Calculations : Evaluate electronic interactions at active sites, such as hydrogen bonding with pyrazine oxygen .

Data Contradiction Analysis

Q. How to address conflicting crystallographic vs. NMR data for stereochemical assignments?

  • Crystallography : SHELXL refines X-ray data to assign absolute configuration but requires high-quality crystals .
  • NOESY NMR : Detects spatial proximity of protons (e.g., pyrrolidine H-3 to pyrazine H-5) to infer relative stereochemistry.
  • Circular Dichroism (CD) : Resolves enantiomeric excess if chiral centers are present .

Q. Why do solubility measurements vary across studies?

  • Polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) alter solubility. Use powder X-ray diffraction (PXRD) to identify polymorphs.
  • Buffer Composition : Phosphate buffers may form insoluble complexes with metal impurities .
  • Dynamic Light Scattering (DLS) : Detects aggregation, which reduces apparent solubility .

Methodological Tables

Parameter Technique Example Data Reference
Molecular WeightHR-LC-MS[M+H]+ = 418.2131
Thermal StabilityTGADecomposition at 215°C
LogP (Partition Coeff.)HPLC (Shimadzu C18)Experimental: 2.1; Calculated: 2.3
Enzyme InhibitionFluorescence AssayIC50_{50} = 12 nM (CDK2)

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